molecular formula C15H20N2O4 B2368581 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate CAS No. 877838-07-8

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2368581
CAS No.: 877838-07-8
M. Wt: 292.335
InChI Key: NJJVWQFWFDLGSO-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate is a complex organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.335. This compound is characterized by its unique structure, which includes a cyano group, a carbamoyl group, and a furan ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate: shares similarities with other furan derivatives and carbamoyl compounds.

    Furan-3-carboxylic acid: A simpler analog with similar reactivity.

    Carbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-9(2)15(5,8-16)17-13(18)7-20-14(19)12-6-10(3)21-11(12)4/h6,9H,7H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJVWQFWFDLGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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